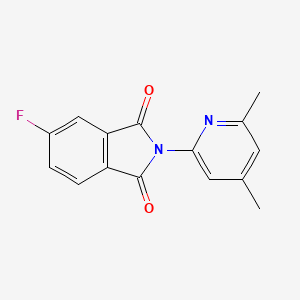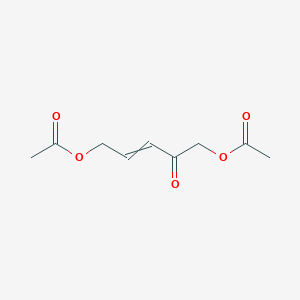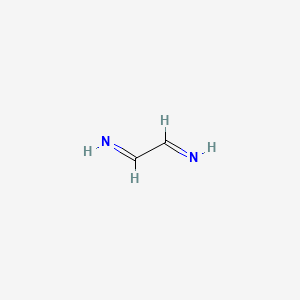
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hept-2-yn-1-yl group attached to the nitrogen atom and a methyl group at the 5th position of the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 5-methyl-1,3-benzoxazol-2-amine with hept-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hept-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzoxazole derivatives
Aplicaciones Científicas De Investigación
N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
- N-(Prop-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
- N-(Penta-2,4-diyn-1-yl)-5-methyl-1,3-benzoxazol-2-amine
- N-(Hex-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
Comparison: Compared to similar compounds, N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine exhibits unique structural features due to the length and nature of the hept-2-yn-1-yl groupFor example, the longer alkyne chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .
Propiedades
Número CAS |
185613-43-8 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N-hept-2-ynyl-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-3-4-5-6-7-10-16-15-17-13-11-12(2)8-9-14(13)18-15/h8-9,11H,3-5,10H2,1-2H3,(H,16,17) |
Clave InChI |
UKTHQTLLDVNPQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCNC1=NC2=C(O1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
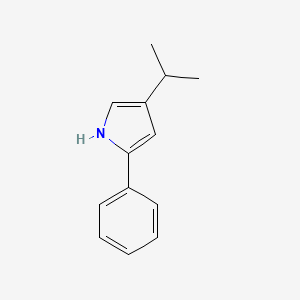
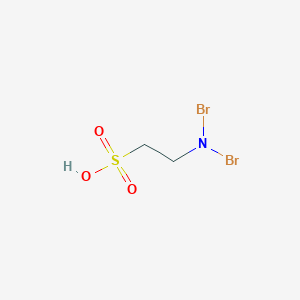
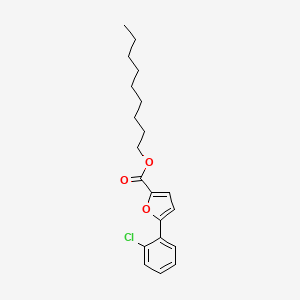
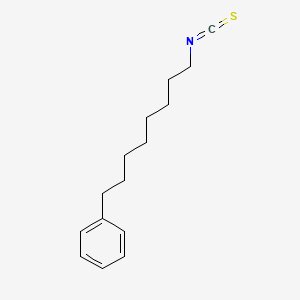

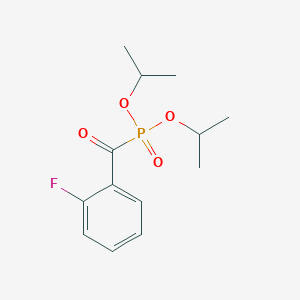
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)

![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
